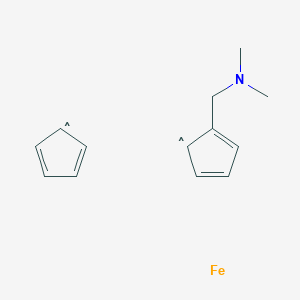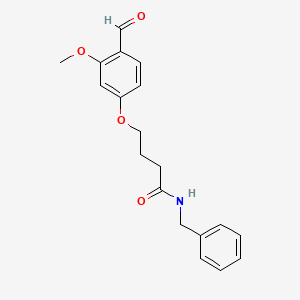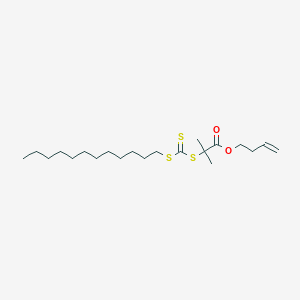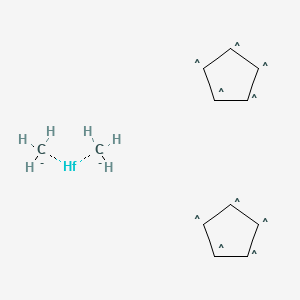
Dimethylbis(cyclopentadienyl)hafnium(IV)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethylbis(cyclopentadienyl)hafnium(IV) is an organometallic compound with the chemical formula (C₅H₅)₂Hf(CH₃)₂. It is a member of the metallocene family, which consists of a metal sandwiched between two cyclopentadienyl rings. This compound is of significant interest due to its applications in various fields, including catalysis and materials science.
準備方法
Synthetic Routes and Reaction Conditions
Dimethylbis(cyclopentadienyl)hafnium(IV) can be synthesized through the reaction of hafnium tetrachloride with cyclopentadienyl sodium, followed by the addition of methyl lithium. The reaction typically proceeds as follows:
-
Formation of Cyclopentadienylhafnium Dichloride
HfCl4+2NaC5H5→(C5H5)2HfCl2+2NaCl
-
Formation of Dimethylbis(cyclopentadienyl)hafnium(IV)
(C5H5)2HfCl2+2CH3Li→(C5H5)2Hf(CH3)2+2LiCl
Industrial Production Methods
Industrial production methods for Dimethylbis(cyclopentadienyl)hafnium(IV) are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The process involves stringent control of reaction conditions, such as temperature and pressure, to ensure the desired product is obtained efficiently.
化学反応の分析
Types of Reactions
Dimethylbis(cyclopentadienyl)hafnium(IV) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form hafnium dioxide.
Substitution: The methyl groups can be substituted with other ligands, such as halides or alkyl groups.
Hydrolysis: The compound can react with water to form hafnium hydroxide and methane.
Common Reagents and Conditions
Oxidation: Oxygen or other oxidizing agents under controlled conditions.
Substitution: Halides or other nucleophiles in the presence of a suitable solvent.
Hydrolysis: Water or aqueous solutions under ambient conditions.
Major Products
Oxidation: Hafnium dioxide (HfO₂)
Substitution: Various substituted hafnium compounds, depending on the substituent used.
Hydrolysis: Hafnium hydroxide (Hf(OH)₄) and methane (CH₄)
科学的研究の応用
Dimethylbis(cyclopentadienyl)hafnium(IV) has several scientific research applications:
Catalysis: It is used as a catalyst in polymerization reactions, particularly in the production of polyethylene and polypropylene.
Materials Science: The compound is used in the synthesis of advanced materials, such as hafnium-based ceramics and thin films.
Electronics: It is employed in the fabrication of semiconductor devices due to its high thermal stability and unique electronic properties.
Biomedical Research: The compound is being investigated for its potential use in medical imaging and as a therapeutic agent.
作用機序
The mechanism of action of Dimethylbis(cyclopentadienyl)hafnium(IV) involves its ability to coordinate with various substrates through its cyclopentadienyl and methyl groups. This coordination facilitates various chemical reactions, such as polymerization and substitution. The molecular targets and pathways involved depend on the specific application and reaction conditions.
類似化合物との比較
Dimethylbis(cyclopentadienyl)hafnium(IV) is similar to other metallocenes, such as:
- Dimethylbis(cyclopentadienyl)zirconium(IV)
- Bis(cyclopentadienyl)hafnium(IV) dichloride
- Bis(cyclopentadienyl)zirconium(IV) dichloride
Uniqueness
- Thermal Stability : Dimethylbis(cyclopentadienyl)hafnium(IV) exhibits higher thermal stability compared to its zirconium analogs.
- Electronic Properties : The electronic properties of hafnium-based compounds make them more suitable for applications in electronics and materials science.
List of Similar Compounds
- Dimethylbis(cyclopentadienyl)zirconium(IV)
- Bis(cyclopentadienyl)hafnium(IV) dichloride
- Bis(cyclopentadienyl)zirconium(IV) dichloride
- Bis(cyclopentadienyl)hafnium(IV) dihydride
特性
分子式 |
C12H16Hf-2 |
|---|---|
分子量 |
338.74 g/mol |
InChI |
InChI=1S/2C5H5.2CH3.Hf/c2*1-2-4-5-3-1;;;/h2*1-5H;2*1H3;/q;;2*-1; |
InChIキー |
APIRBNXPIFVSAN-UHFFFAOYSA-N |
正規SMILES |
[CH3-].[CH3-].[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Hf] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





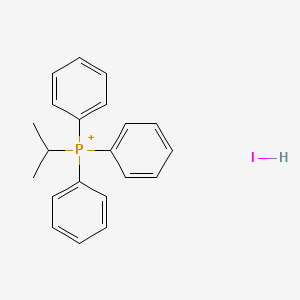

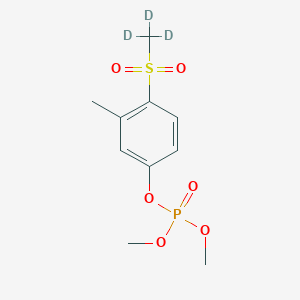

![1-[3-Hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12061121.png)
